molecular formula C10H8FNO3 B6167890 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid CAS No. 1228945-79-6

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6167890
CAS No.: 1228945-79-6
M. Wt: 209.17 g/mol
InChI Key: FMYHJHUNKLAGJB-UHFFFAOYSA-N
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Description

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Future Directions

Indole derivatives, including 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid, have immense potential for further exploration due to their diverse biological activities . They could be synthesized in a variety of ways and tested for a wide range of pharmacological activities. This makes them promising candidates for the development of new therapeutic agents.

Preparation Methods

The synthesis of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound would involve the introduction of the fluoro and methoxy groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves the introduction of a fluorine atom and a methoxy group onto an indole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "4-methoxyindole", "fluorine gas", "sodium hydride", "carbon dioxide", "diethyl ether", "dimethylformamide", "chloroacetic acid", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "4-methoxyindole is reacted with fluorine gas in the presence of sodium hydride to yield 6-fluoro-4-methoxyindole.", "The resulting compound is then reacted with chloroacetic acid and triethylamine in dimethylformamide to yield 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid.", "The carboxylation reaction is carried out using carbon dioxide in the presence of N,N'-dicyclohexylcarbodiimide as a coupling agent.", "The product is then purified by extraction with ethyl acetate and washing with water." ] }

CAS No.

1228945-79-6

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

6-fluoro-4-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

FMYHJHUNKLAGJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=C(N2)C(=O)O)F

Purity

95

Origin of Product

United States

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